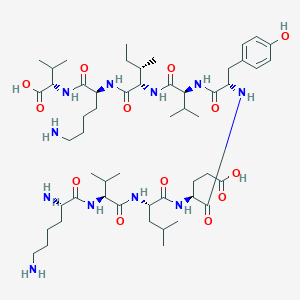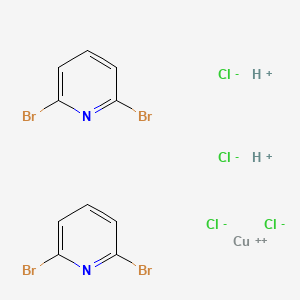
copper;2,6-dibromopyridine;hydron;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2,6-dibromopyridine;hydron;tetrachloride is a complex compound that combines copper with 2,6-dibromopyridine and tetrachloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of copper;2,6-dibromopyridine;hydron;tetrachloride typically involves the reaction of 2,6-dibromopyridine with copper salts in the presence of a suitable solvent. One common method is the copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and amines . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Análisis De Reacciones Químicas
Types of Reactions: Copper;2,6-dibromopyridine;hydron;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,6-dibromopyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The copper center can participate in redox reactions, altering its oxidation state and facilitating electron transfer processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized forms of the copper complex or oxidized organic substrates.
Aplicaciones Científicas De Investigación
Copper;2,6-dibromopyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in C–N bond-forming reactions.
Biology and Medicine: Investigated for its potential antiproliferative effects on cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of copper;2,6-dibromopyridine;hydron;tetrachloride involves its ability to facilitate electron transfer and catalyze chemical reactions. The copper center plays a crucial role in these processes, often cycling between different oxidation states to mediate redox reactions . The compound’s structure allows it to interact with various molecular targets, influencing reaction pathways and outcomes.
Comparación Con Compuestos Similares
Copper;2,2’6’,2’'-terpyridine;hydron;tetrachloride: Similar in structure but with different ligands, leading to distinct chemical properties and applications.
Copper;2,6-dichloropyridine;hydron;tetrachloride: Similar halogenated pyridine ligand but with chlorine instead of bromine, affecting reactivity and selectivity in reactions.
Uniqueness: Copper;2,6-dibromopyridine;hydron;tetrachloride is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific catalytic and synthetic applications where selectivity and control are crucial .
Propiedades
Número CAS |
118963-02-3 |
|---|---|
Fórmula molecular |
C10H8Br4Cl4CuN2 |
Peso molecular |
681.2 g/mol |
Nombre IUPAC |
copper;2,6-dibromopyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Br2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
HAWJGKVOKQUXIQ-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].C1=CC(=NC(=C1)Br)Br.C1=CC(=NC(=C1)Br)Br.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


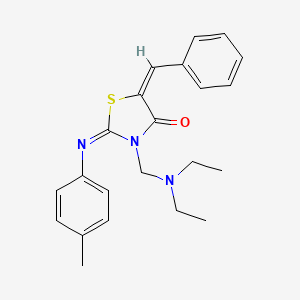
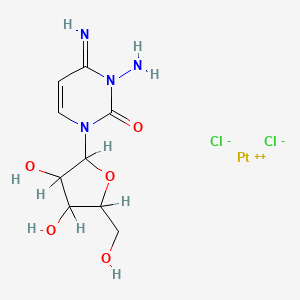
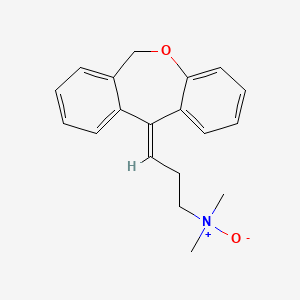


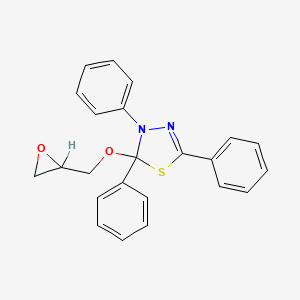
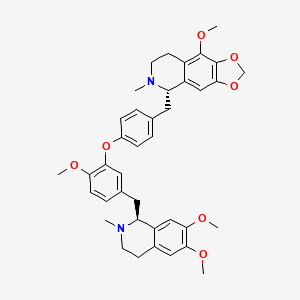
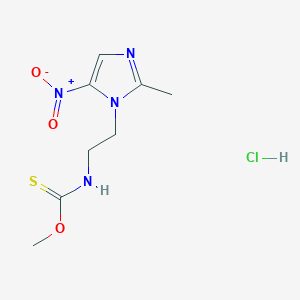
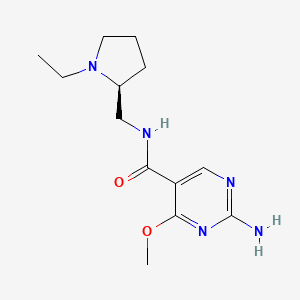
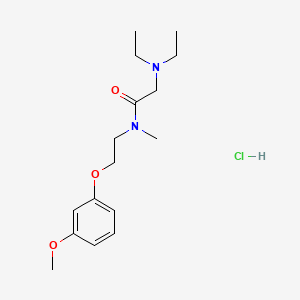
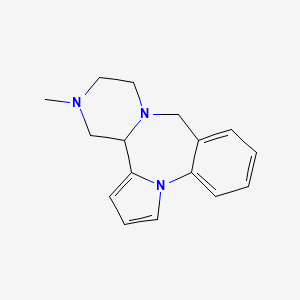

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
